molecular formula C9H8INO5 B12848898 Methyl 4-iodo-2-methoxy-5-nitrobenzoate

Methyl 4-iodo-2-methoxy-5-nitrobenzoate

Cat. No.: B12848898
M. Wt: 337.07 g/mol
InChI Key: ILXHYDBPAZHRKC-UHFFFAOYSA-N
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Description

Methyl 4-iodo-2-methoxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8INO5 and a molecular weight of 337.07 g/mol . It is characterized by the presence of iodine, methoxy, and nitro functional groups attached to a benzoate ester. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-2-methoxy-5-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of a methoxybenzoate derivative followed by iodination. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The iodination step involves the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-2-methoxy-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

Scientific Research Applications

Methyl 4-iodo-2-methoxy-5-nitrobenzoate is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-2-methoxy-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to target sites .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodo-3-nitrobenzoate: Similar structure but with different substitution pattern.

    Methyl 2-iodo-5-methylbenzoate: Contains a methyl group instead of a methoxy group.

    Methyl 2-methoxy-5-nitrobenzoate: Lacks the iodine atom

Uniqueness

Methyl 4-iodo-2-methoxy-5-nitrobenzoate is unique due to the combination of iodine, methoxy, and nitro groups on the benzoate ester.

Properties

Molecular Formula

C9H8INO5

Molecular Weight

337.07 g/mol

IUPAC Name

methyl 4-iodo-2-methoxy-5-nitrobenzoate

InChI

InChI=1S/C9H8INO5/c1-15-8-4-6(10)7(11(13)14)3-5(8)9(12)16-2/h3-4H,1-2H3

InChI Key

ILXHYDBPAZHRKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])I

Origin of Product

United States

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